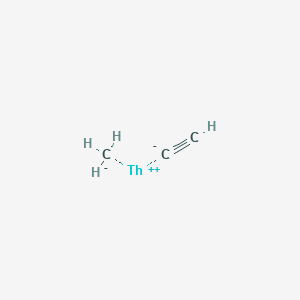
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate typically involves the reaction of 4,4-diethoxy-3-oxobutanoic acid ethyl ester with ethyl orthoformate under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxobutyrate
- 4,4-Diethoxy-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester
- 2-diethoxyacetyl-3-ethoxy-acrylic acid ethyl ester
Uniqueness
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propiedades
| 56563-25-8 | |
Fórmula molecular |
C14H24O6 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
ethyl 4,4-diethoxy-2-(ethoxymethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C14H24O6/c1-6-17-10-11(13(16)18-7-2)12(15)14(5,19-8-3)20-9-4/h10H,6-9H2,1-5H3 |
Clave InChI |
RDUACTOLQQHQBU-UHFFFAOYSA-N |
SMILES isomérico |
CCO/C=C(/C(=O)C(C)(OCC)OCC)\C(=O)OCC |
SMILES canónico |
CCOC=C(C(=O)C(C)(OCC)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

